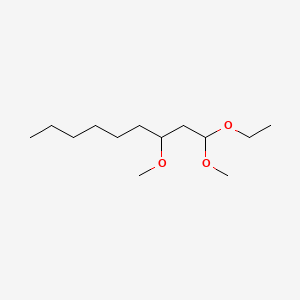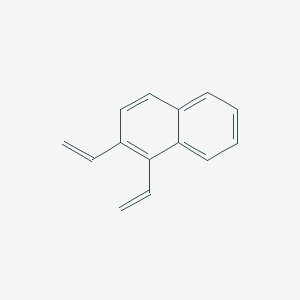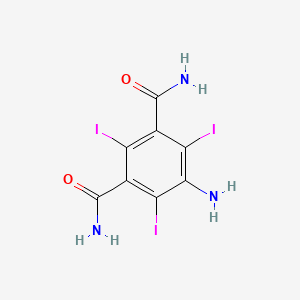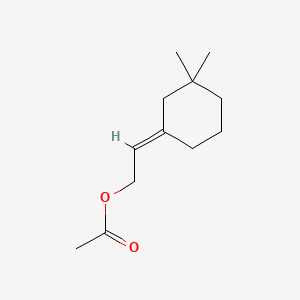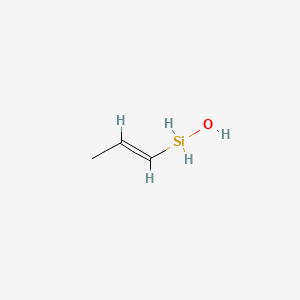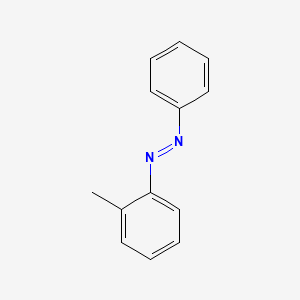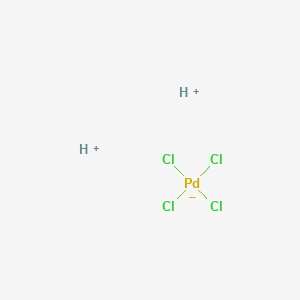
Tetrachloropalladic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloropalladic acid, also known as dihydrogen tetrachloropalladate (2-), is an inorganic compound with the chemical formula H₂PdCl₄. It is a palladium-based compound that contains palladium in the +2 oxidation state, coordinated with four chloride ions. This compound is commonly used in various chemical reactions and industrial applications due to its catalytic properties.
Vorbereitungsmethoden
Tetrachloropalladic acid can be synthesized through several methods. One common method involves dissolving palladium metal in aqua regia (a mixture of concentrated hydrochloric acid and nitric acid), followed by the addition of hydrochloric acid to form the this compound. The reaction can be represented as follows :
[ \text{Pd} + 4\text{HCl} + \text{HNO}_3 \rightarrow \text{H}_2[\text{PdCl}_4] + \text{NO}_2 + 2\text{H}_2\text{O} ]
Another method involves reacting palladium(II) chloride with hydrochloric acid and chlorine gas :
[ \text{PdCl}_2 + 2\text{HCl} + \text{Cl}_2 \rightarrow \text{H}_2[\text{PdCl}_4] ]
Analyse Chemischer Reaktionen
Tetrachloropalladic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Reduction: this compound can be reduced to palladium metal using reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂).
Catalytic Reactions: This compound is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Wissenschaftliche Forschungsanwendungen
Tetrachloropalladic acid has numerous applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of tetrachloropalladic acid primarily involves its ability to act as a catalyst in various chemical reactions. The palladium center in the compound can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. This catalytic activity is due to the ability of palladium to undergo oxidation and reduction cycles, allowing it to participate in a wide range of reactions .
Vergleich Mit ähnlichen Verbindungen
Tetrachloropalladic acid can be compared with other palladium-based compounds such as palladium(II) chloride (PdCl₂) and bis(acetonitrile)palladium dichloride. While all these compounds contain palladium in the +2 oxidation state, this compound is unique due to its higher solubility in water and its ability to form stable complexes with various ligands . Similar compounds include:
- Palladium(II) chloride (PdCl₂)
- Bis(acetonitrile)palladium dichloride (PdCl₂(CH₃CN)₂)
- Palladium(II) acetate (Pd(OAc)₂)
These compounds share similar catalytic properties but differ in their solubility, stability, and reactivity with different ligands.
Eigenschaften
Molekularformel |
Cl4H2Pd |
|---|---|
Molekulargewicht |
250.2 g/mol |
IUPAC-Name |
hydron;tetrachloropalladium(2-) |
InChI |
InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
RPYSFYBAYJBKCR-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].Cl[Pd-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



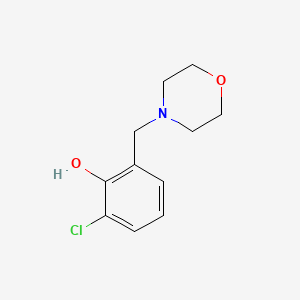
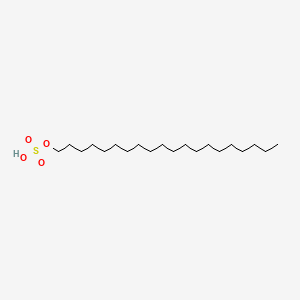

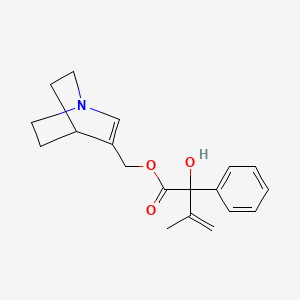

![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
